
trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecule of trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate contains a total of 40 bonds. There are 19 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Trans-Ethyl 2-(benzylamino)cyclopentanecarboxylate has a molecular weight of 247.33 g/mol. The predicted density is 1.06±0.1 g/cm3, and the predicted boiling point is 347.9±35.0 °C .Wissenschaftliche Forschungsanwendungen
Human Urinary Carcinogen Metabolites and Tobacco Cancer Research
- Research has highlighted the importance of measuring human urinary carcinogen metabolites as a practical approach for obtaining significant information about tobacco and cancer. This includes studies on metabolites like trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), which are quantified in the urine of smokers or those exposed to environmental tobacco smoke. Such assays provide critical information about carcinogen dose, exposure delineation, and carcinogen metabolism in humans, which could be relevant to the research applications of related compounds (Hecht, 2002).
Mucoactive Agents in Respiratory Disease Treatment
- Ambroxol, a mucoactive agent, has been widely studied for its efficacy in treating both acute and chronic respiratory diseases. It has shown significant benefits as a secretolytic therapy in bronchopulmonary disorders with abnormal mucus secretion and impaired mucus transport. The findings highlight ambroxol's efficacy and tolerability in children, indicating a potential area of research for related compounds in treating respiratory conditions (Kantar et al., 2020).
Ethylene Oxide Sterilization of Medical Devices
- The use of ethylene oxide (EO) as a sterilizing agent for medical devices has emerged significantly, based on its range of applications in new medical device development and sterilization. This highlights EO's action mechanism, toxicity, cycle design, and validation, suggesting a potential research avenue for related chemical compounds in sterilization processes (Mendes et al., 2007).
Alcohol Consumption Biomarkers
- Ethyl glucuronide (EtG) is a direct metabolite of ethanol used as a stable marker in various body fluids, tissues, and hair for detecting and quantifying alcohol consumption. This research area is crucial for understanding recent alcohol consumption, suggesting a possible research application for related compounds in monitoring alcohol intake and its effects on health (Wurst et al., 2003).
Antimicrobial Agents
- Studies on compounds like p-Cymene, a monoterpene with antimicrobial effects, underscore the ongoing need for new substances with antimicrobial properties. This review emphasizes the role of certain compounds in traditional medicines as antimicrobial agents, highlighting a research path for related chemicals in combating communicable diseases resistant to current treatments (Marchese et al., 2017).
Eigenschaften
IUPAC Name |
ethyl (1R,2R)-2-(benzylamino)cyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-18-15(17)13-9-6-10-14(13)16-11-12-7-4-3-5-8-12/h3-5,7-8,13-14,16H,2,6,9-11H2,1H3/t13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOIBAPZYNAPG-ZIAGYGMSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

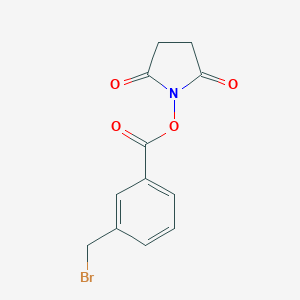

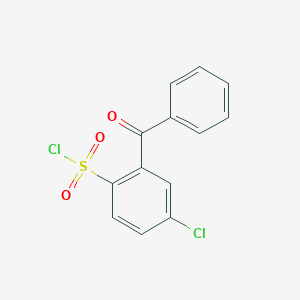
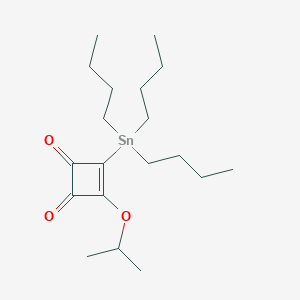
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)


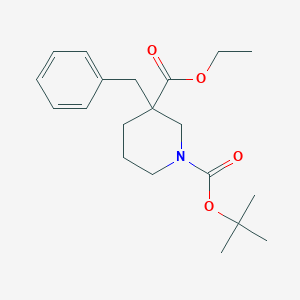
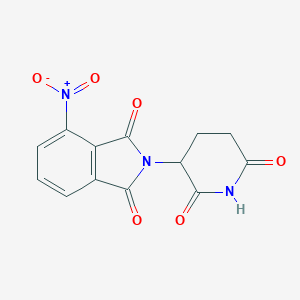
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)


![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)
